![molecular formula C8H15NO2S B13163247 N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Sulfonation: The bicyclo[2.2.1]heptane is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2-sulfonamide: Lacks the methyl group, resulting in different chemical properties and reactivity.
N-Methylbicyclo[2.2.1]heptane-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different biological activities.
N-Methylbicyclo[2.2.1]heptane-2-thiol:
Uniqueness
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is unique due to the presence of both the sulfonamide and methyl groups, which confer specific chemical properties and potential applications. Its rigid bicyclic structure enhances its stability and specificity in binding to molecular targets, making it a valuable compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C8H15NO2S |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
N-methylbicyclo[2.2.1]heptane-2-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c1-9-12(10,11)8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3 |
Clé InChI |
NMDQBNKKHXIQEG-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


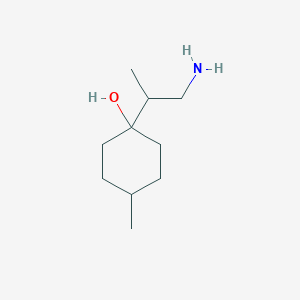
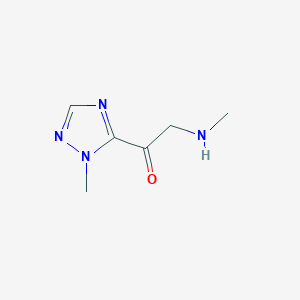

amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
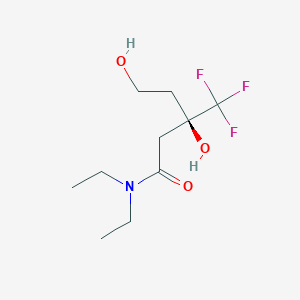
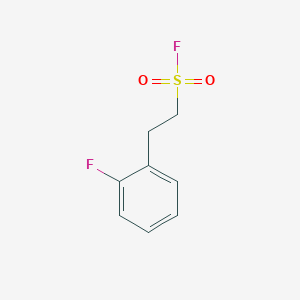



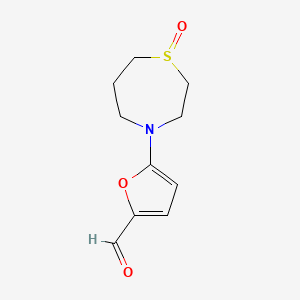
![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
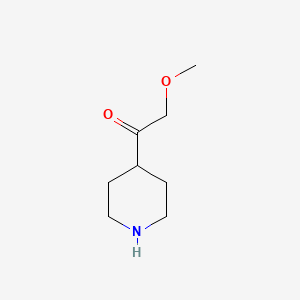
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
